3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]
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Overview
Description
3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C37H24O4 and a molecular weight of 532.58 g/mol This compound is known for its unique spirobi[fluorene] structure, which consists of two fluorene units connected through a spiro carbon atom
Preparation Methods
The synthesis of 3,3’,6,6’-tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Bromination: The starting material, 2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene], is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3,3’,6,6’ positions.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form the corresponding ethynyl derivative.
Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketone derivatives using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can undergo reduction reactions to form alkenyl or alkyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluoride sources for desilylation, and strong oxidizing or reducing agents for functional group transformations. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound.
Scientific Research Applications
3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and light-emitting materials due to its excellent electronic properties and stability.
Photovoltaics: It is employed in the development of organic photovoltaic cells (OPVs) as a donor material, contributing to the efficiency of light absorption and charge transport.
Sensors: The compound’s unique structure and reactivity make it suitable for use in chemical sensors and biosensors, where it can detect specific analytes through changes in its electronic or optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3,3’,6,6’-tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] depends on its specific application. In organic electronics, the compound functions by facilitating charge transport through its conjugated π-system, which allows for efficient electron and hole mobility. In sensors, the compound interacts with target analytes through non-covalent interactions, leading to measurable changes in its electronic or optical properties.
Comparison with Similar Compounds
Similar compounds to 3,3’,6,6’-tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] include:
3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxaldehyde: This compound has aldehyde groups instead of ethynyl groups, which can be used for further functionalization.
3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarbonitrile:
3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene]-3,3’,6,6’-tetracarboxylic acid: The presence of carboxylic acid groups allows for the formation of esters and amides, expanding its utility in various chemical reactions.
The uniqueness of 3,3’,6,6’-tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] lies in its combination of ethynyl and methoxy groups, which provide a balance of electronic properties and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C37H24O4 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
3,3',6,6'-tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C37H24O4/c1-9-21-13-25-26-14-22(10-2)34(39-6)18-30(26)37(29(25)17-33(21)38-5)31-19-35(40-7)23(11-3)15-27(31)28-16-24(12-4)36(41-8)20-32(28)37/h1-4,13-20H,5-8H3 |
InChI Key |
XZTUXCGWVAAYCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C#C)C3=C(C24C5=C(C=C(C(=C5)OC)C#C)C6=C4C=C(C(=C6)C#C)OC)C=C(C(=C3)C#C)OC |
Origin of Product |
United States |
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